molecular formula C9H11NO3 B7821846 3-Phenylserine

3-Phenylserine

Cat. No. B7821846
M. Wt: 181.19 g/mol
InChI Key: VHVGNTVUSQUXPS-JAMMHHFISA-N
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Description

3-Phenylserine is a phenylalanine derivative.

Scientific Research Applications

Antagonism with Phenylalanine

3-Phenylserine has been examined for its antagonistic effects with phenylalanine, particularly in the context of lactobacilli growth studies. It provides a tool for investigating aromatic amino acid biosynthesis (Fox & Warner, 1954).

Enzymatic Activity

A study characterized an inducible phenylserine aldolase from Pseudomonas putida, which cleaves l-3-phenylserine into benzaldehyde and glycine. This enzyme's discovery and its genetic and functional properties offer insights into microbial enzymatic pathways (Misono et al., 2005).

Chemo-enzymatic Synthesis

Research on the chemo-enzymatic synthesis of all isomers of 3-phenylserines and 3-phenylisoserines in enantiomerically pure form was conducted. This synthesis explores the potential of 3-phenylserine in various chemical applications (Hönig, Seufer-Wasserthal, & Weber, 1990).

Inhibition of Viruses

3-Phenylserine was studied for its inhibitory effects on rabies, myxoma, and vaccinia viruses in vivo. This research suggests potential antiviral applications of 3-Phenylserine (Pons & Preston, 1961).

Ligand-Exchange Chromatography

Studies on the separation of various isomers of phenylserine using ligand-exchange chromatography shed light on its analytical applications in biochemistry (Galushko, Shishkina, & Soloshonok, 1992).

Phenylserine Dehydratase Enzyme

Research focused on the characterization of a novel phenylserine dehydratase enzyme from Pseudomonas pickettii, which catalyzes the deamination of L-threo-3-phenylserine. This highlights its biochemical and potential pharmaceutical applications (Okuda, Nagata, & Misono, 1996).

properties

IUPAC Name

(2S)-2-amino-3-hydroxy-3-phenylpropanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO3/c10-7(9(12)13)8(11)6-4-2-1-3-5-6/h1-5,7-8,11H,10H2,(H,12,13)/t7-,8?/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHVGNTVUSQUXPS-JAMMHHFISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C(C(=O)O)N)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C([C@@H](C(=O)O)N)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name L-Threo-3-Phenylserine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0002184
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Product Name

3-Phenylserine

CAS RN

6254-48-4, 69-96-5
Record name 3-phenyl-L-serine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.025.803
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name β-hydroxy-3-phenyl-DL-alanine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.000.656
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name L-Threo-3-Phenylserine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0002184
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Synthesis routes and methods

Procedure details

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Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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